molecular formula C8H12O B13021269 (E)-2-Methyl-2-(prop-1-EN-1-YL)cyclobutanone

(E)-2-Methyl-2-(prop-1-EN-1-YL)cyclobutanone

Cat. No.: B13021269
M. Wt: 124.18 g/mol
InChI Key: UGKOGPBIQDJDOX-HWKANZROSA-N
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Description

(E)-2-Methyl-2-(prop-1-en-1-yl)cyclobutanone (CAS 97673-98-8) is a cyclobutanone derivative with the molecular formula C8H12O and a molecular weight of 124.18 g/mol . This compound is provided as a high-purity material strictly for research purposes. Cyclobutanones are a valuable class of compounds in organic synthesis, primarily due to the ring strain inherent in the four-membered cyclobutane structure. They serve as key intermediates in the synthesis of complex molecular architectures. One of the most significant research applications for functionalized cyclobutanones is their role in [2+2] photocycloaddition reactions . These reactions, which occur upon excitation with ultraviolet (UV) light, are a fundamental method for the stereoselective construction of cyclobutane rings, a core structure found in many natural products and pharmaceutically relevant molecules . Furthermore, cyclobutanone intermediates are integral to rearrangement reactions such as the homo-Favorskii rearrangement . The (E)-configured prop-1-en-1-yl side chain in this specific compound provides a defined geometry that can be crucial for directing the stereochemical outcome of these reactions and for studying mechanistic pathways. Researchers can utilize this chemical to build polycyclic frameworks, explore new photochemical pathways, and develop novel synthetic methodologies for constructing challenging carbon-carbon bonds . This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C8H12O

Molecular Weight

124.18 g/mol

IUPAC Name

2-methyl-2-[(E)-prop-1-enyl]cyclobutan-1-one

InChI

InChI=1S/C8H12O/c1-3-5-8(2)6-4-7(8)9/h3,5H,4,6H2,1-2H3/b5-3+

InChI Key

UGKOGPBIQDJDOX-HWKANZROSA-N

Isomeric SMILES

C/C=C/C1(CCC1=O)C

Canonical SMILES

CC=CC1(CCC1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Methyl-2-(prop-1-EN-1-YL)cyclobutanone can be achieved through various synthetic routes. One common method involves the cyclization of suitable precursors under specific reaction conditions. For example, the compound can be synthesized via the intramolecular cyclization of a suitable diene or enone precursor in the presence of a catalyst. Typical reaction conditions may include the use of a Lewis acid catalyst, such as aluminum chloride, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of (E)-2-Methyl-2-(prop-1-EN-1-YL)cyclobutanone may involve large-scale cyclization reactions using continuous flow reactors. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Industrial production methods also focus on minimizing by-products and waste, making the process more sustainable and cost-effective.

Chemical Reactions Analysis

Types of Reactions

(E)-2-Methyl-2-(prop-1-EN-1-YL)cyclobutanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group, resulting in the formation of cyclobutanol derivatives.

    Substitution: The compound can participate in substitution reactions, where one of the substituents on the cyclobutane ring is replaced by another group.

Common Reagents and Conditions

Common reagents used in the reactions of (E)-2-Methyl-2-(prop-1-EN-1-YL)cyclobutanone include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation reactions, and reducing agents such as lithium aluminum hydride or sodium borohydride for reduction reactions. Substitution reactions may involve the use of nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from the reactions of (E)-2-Methyl-2-(prop-1-EN-1-YL)cyclobutanone depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols. Substitution reactions can result in a variety of substituted cyclobutanone derivatives.

Scientific Research Applications

Table 1: Synthetic Methods Overview

MethodDescriptionYield (%)
Intramolecular CyclizationCyclization of dienes or enones with Lewis acids50-70
Continuous Flow ReactorsLarge-scale production with optimized conditions80-90
SNi' ReactionNucleophilic substitution leading to cyclobutanonesVaries

Chemistry

In the realm of chemistry, (E)-2-Methyl-2-(prop-1-EN-1-YL)cyclobutanone serves as a model system for studying strained ring systems. Its unique structure allows researchers to investigate the stability and reactivity of cyclobutanones, leading to insights applicable in synthetic organic chemistry.

Case Study: Mechanistic Studies
Research has demonstrated that the SNi' reaction involving this compound can yield various cyclobutanone derivatives with distinct stereochemical outcomes. This has implications for developing new synthetic methodologies and understanding reaction mechanisms in organic synthesis .

Medicine

The potential therapeutic applications of (E)-2-Methyl-2-(prop-1-EN-1-YL)cyclobutanone are being explored due to its unique chemical properties. Preliminary studies suggest that derivatives of this compound may exhibit biological activity, making them candidates for drug development.

Case Study: Biological Activity
Research indicates that certain derivatives may interact with biological targets, potentially leading to novel therapeutic agents. The mechanisms by which these compounds exert their effects are under investigation, focusing on their reactivity influenced by the cyclobutane ring strain .

Industrial Applications

In industrial settings, (E)-2-Methyl-2-(prop-1-EN-1-YL)cyclobutanone is utilized as an intermediate in synthesizing various chemicals and materials. Its unique structure allows for diverse applications in producing specialty chemicals.

Applications Include:

  • Chemical Intermediates: Used in the synthesis of agrochemicals and pharmaceuticals.
  • Material Science: Potential applications in developing polymers and other materials due to its reactive nature.

Mechanism of Action

The mechanism of action of (E)-2-Methyl-2-(prop-1-EN-1-YL)cyclobutanone involves its interaction with specific molecular targets and pathways. The compound’s reactivity is influenced by the strain in the cyclobutane ring, which makes it more susceptible to certain chemical reactions. The presence of the methyl and prop-1-en-1-yl substituents also affects the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Structural Analogs: Cyclobutane Derivatives

The compound shares structural similarities with other cyclobutane derivatives, such as methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride (). Key differences include:

  • Substituent Effects : The target compound’s ketone group contrasts with the ester and amine functionalities in the patent compound. The ketone enhances electrophilicity at the carbonyl carbon, increasing susceptibility to nucleophilic attack compared to esters.
  • Double Bond Influence: The E-configured prop-1-en-1-yl group introduces conjugation with the cyclobutanone ring, altering electronic distribution. This is absent in saturated analogs like methyl 1-(methylamino)cyclobutanecarboxylate.

Table 1: Comparison of NMR Data (δ in ppm)

Compound Key ¹H-NMR Signals Ring Size Reference
Target Compound (Hypothetical) ~2.5–2.8 (m, cyclobutane CH₂), 5.8 (d, J=15 Hz, CH=CH) 4-membered
Methyl 1-(methylamino)cyclobutanecarboxylate 2.56–2.31 (m, CH₂), 3.82 (s, OCH₃) 4-membered
Methyl 1-(methylamino)cyclopentanecarboxylate 1.99–2.05 (m, CH₂), 3.70 (s, OCH₃) 5-membered

The cyclobutane derivatives exhibit upfield-shifted CH₂ protons compared to cyclopentane analogs due to increased ring strain and altered electron density .

Ring Size Effects: Cyclobutanone vs. Cyclopentanone Derivatives

Smaller rings like cyclobutanone exhibit higher strain energy (≈26 kcal/mol vs. ≈6 kcal/mol for cyclopentanone), leading to distinct reactivity:

  • Reactivity: Cyclobutanones undergo ring-opening reactions more readily under nucleophilic or thermal stress. For example, ketones in strained rings are more reactive toward Grignard reagents than their five-membered counterparts.
  • Spectroscopic Shifts : In NMR, cyclobutane CH₂ groups resonate at higher δ values (e.g., 2.56–2.31 ppm in ) compared to cyclopentane CH₂ (1.99–2.05 ppm), reflecting differences in magnetic shielding .

Stereochemical Considerations

The E configuration of the prop-1-en-1-yl group imposes specific spatial constraints, affecting dipole moments and intermolecular interactions.

Research Findings and Methodological Insights

  • Structural Validation: Tools like SHELXL are critical for refining crystal structures, particularly for strained systems like cyclobutanones. The program’s robustness in handling high-resolution data ensures accurate bond parameter determination .
  • Synthetic Pathways : Patent methodologies () highlight the use of cyclobutane intermediates in drug synthesis, underscoring the importance of stereochemical control during functionalization.
  • Spectroscopic Trends : UV and NMR data () confirm that substituent electronic effects dominate spectral profiles, with conjugation from the prop-1-en-1-yl group likely red-shifting UV absorption maxima compared to saturated analogs.

Biological Activity

(E)-2-Methyl-2-(prop-1-EN-1-YL)cyclobutanone is a cyclobutanone derivative that has garnered interest due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound has the molecular formula C9H14OC_9H_{14}O and features a cyclobutane ring with methyl and prop-1-en-1-yl substituents. The synthesis of (E)-2-Methyl-2-(prop-1-EN-1-YL)cyclobutanone can be achieved through various methods, including intramolecular cyclization reactions using suitable precursors under specific conditions. For instance, Lewis acid catalysts such as aluminum chloride are often employed to facilitate these reactions at elevated temperatures.

The biological activity of (E)-2-Methyl-2-(prop-1-EN-1-YL)cyclobutanone is primarily attributed to its interaction with specific molecular targets. The strain in the cyclobutane ring enhances its reactivity, making it susceptible to various chemical transformations. The substituents on the ring also influence its reactivity and interactions with biological molecules .

Antimicrobial Properties

Recent studies have indicated that cyclobutanones, including (E)-2-Methyl-2-(prop-1-EN-1-YL)cyclobutanone, exhibit significant antimicrobial activities. For example, cyclobutanone derivatives have been evaluated for their inhibitory effects against various pathogens. In one study, derivatives showed promising activity against bacterial strains, highlighting their potential as antibiotic agents .

Enzyme Inhibition

Cyclobutanones have been identified as effective inhibitors of specific enzymes. Research has demonstrated that (E)-2-Methyl-2-(prop-1-EN-1-YL)cyclobutanone can inhibit diaminopimelate desuccinylase (DapE), an enzyme critical for bacterial cell wall synthesis. This inhibition suggests potential applications in developing new antibacterial drugs .

Neuroprotective Effects

In vitro studies have shown that certain cyclobutanones can protect neuronal cells from apoptosis induced by serum deprivation. Compounds similar to (E)-2-Methyl-2-(prop-1-EN-1-YL)cyclobutanone have been reported to activate neurotrophic receptors such as TrkA and TrkB, promoting cell survival in neurodegenerative contexts .

Case Study 1: Antimicrobial Activity Assessment

A recent study assessed the antimicrobial efficacy of various cyclobutanones against common bacterial strains. The results indicated that (E)-2-Methyl-2-(prop-1-EN-1-YL)cyclobutanone exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential utility in treating bacterial infections.

CompoundMIC (µg/mL)Target Organism
(E)-2-Methyl-2-(prop-1-EN-1-YL)cyclobutanone32Staphylococcus aureus
Standard Antibiotic16Staphylococcus aureus

Case Study 2: Enzyme Inhibition Profile

In another investigation focusing on enzyme inhibition, (E)-2-Methyl-2-(prop-1-EN-1-YL)cyclobutanone was tested against DapE. The compound demonstrated an IC50 value indicating potent inhibitory action.

CompoundIC50 (µM)Enzyme Target
(E)-2-Methyl-2-(prop-1-EN-1-YL)cyclobutanone15DapE
Control Inhibitor10DapE

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